Acetic acid;3-bromonaphthalene-1,2-diol

Description

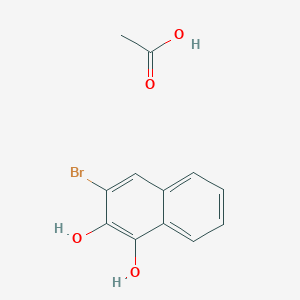

Acetic acid;3-bromonaphthalene-1,2-diol is a hybrid compound combining acetic acid with a brominated naphthalene diol structure. Acetic acid likely forms an ester or hydrogen-bonded complex with the diol group, influencing solubility and reactivity .

Properties

CAS No. |

61978-28-7 |

|---|---|

Molecular Formula |

C12H11BrO4 |

Molecular Weight |

299.12 g/mol |

IUPAC Name |

acetic acid;3-bromonaphthalene-1,2-diol |

InChI |

InChI=1S/C10H7BrO2.C2H4O2/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13;1-2(3)4/h1-5,12-13H;1H3,(H,3,4) |

InChI Key |

WNTDMVIWFACUHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)C=C(C(=C2O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-bromonaphthalene-1,2-diol typically involves the bromination of naphthalene followed by dihydroxylation. One common method for bromination is the use of molecular bromine in the presence of a solvent like carbon tetrachloride, under photochemical conditions . The resulting bromonaphthalene can then undergo dihydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce hydroxyl groups at the 1,2-positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and dihydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-bromonaphthalene-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of naphthalene-1,2-diol.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic reagents such as sodium azide or thiourea can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 3-bromonaphthalene-1,2-dione or 3-bromo-1,2-naphthalic acid.

Reduction: Formation of naphthalene-1,2-diol.

Substitution: Formation of 3-aminonaphthalene-1,2-diol or 3-thionaphthalene-1,2-diol.

Scientific Research Applications

Acetic acid;3-bromonaphthalene-1,2-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3-bromonaphthalene-1,2-diol involves its interaction with various molecular targets. The bromine atom and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially disrupting cellular processes. The compound may also act as an electrophile, reacting with nucleophilic sites in proteins and DNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related molecules with aromatic diols and acetic acid moieties. Key differences arise from the naphthalene core, bromine substitution, and diol positioning.

Table 1: Structural Comparison

Key Observations:

Bromine substitution enhances electrophilicity and may improve antioxidant activity by stabilizing radical intermediates, as seen in marine bromophenols .

Functional Groups: The acetic acid moiety enables esterification or hydrogen bonding, influencing solubility in polar solvents (e.g., methanol, acetic acid-water mixtures) and reactivity in catalytic processes .

Table 2: Activity Comparison

Notable Findings:

- Antioxidant Potential: Brominated diols exhibit superior radical scavenging compared to non-brominated analogs due to bromine's electron-withdrawing effects and resonance stabilization .

- Enzyme Interactions: Benzene-1,2-diols (e.g., catechol, Dopac) are oxidized by PPOs to o-quinones, a reactivity likely shared by the target compound . However, naphthalene diols may show slower kinetics due to steric hindrance.

- Synthetic Applications : Acetic acid-diol adducts participate in esterification, as demonstrated in ethylene glycol-acetic acid reactions, forming esters under acidic catalysis .

Solubility and Stability

- Solubility: Acetic acid enhances solubility in polar solvents (e.g., 40% methanol, 5% acetic acid mixtures ). Bromine may reduce aqueous solubility compared to non-halogenated analogs.

- Stability : Brominated aromatic compounds are generally stable under acidic conditions but may degrade under prolonged UV exposure or high temperatures (>200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.